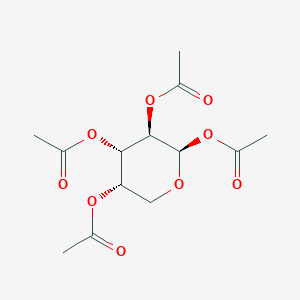
beta-L-Arabinopyranose tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-L-Arabinopyranose Tetraacetate: is a synthetic derivative of beta-L-arabinopyranose, a monosaccharide. This compound is characterized by the presence of four acetate groups attached to the hydroxyl groups of beta-L-arabinopyranose. It is a valuable compound in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Acetylation Reaction: The primary method for synthesizing this compound involves the acetylation of beta-L-arabinopyranose using acetic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods: On an industrial scale, the synthesis of this compound is performed using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of beta-L-arabinopyranose to its tetraacetate derivative.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the acetate groups to hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives. Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, ether solvent.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Beta-L-arabinopyranose with hydroxyl groups.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Chemistry: Beta-L-arabinopyranose tetraacetate is used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl groups during complex chemical transformations. Biology: It serves as a substrate in enzymatic studies to understand the activity of arabinosidases and other glycosidases. Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive molecules. Industry: this compound is utilized in the production of biodegradable polymers and as an intermediate in the synthesis of various chemical products.
作用机制
The mechanism by which beta-L-arabinopyranose tetraacetate exerts its effects depends on its specific application. In enzymatic studies, it acts as a substrate for glycosidases, which cleave the glycosidic bond to release the aglycone. In drug delivery systems, the compound may interact with biological targets through specific molecular pathways, leading to therapeutic effects.
相似化合物的比较
Beta-D-Arabinopyranose Tetraacetate: The beta-D-isomer of the compound, differing in the configuration at the anomeric carbon.
Alpha-L-Arabinopyranose Tetraacetate: The alpha-anomer of the compound, differing in the configuration at the anomeric carbon.
Beta-L-Arabinopyranose Triacetate: A related compound with three acetate groups instead of four.
Uniqueness: Beta-L-Arabinopyranose Tetraacetate is unique due to its specific configuration and the presence of four acetate groups, which influence its reactivity and applications compared to its isomers and related compounds.
属性
IUPAC Name |
[(3S,4S,5R,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-WUHRBBMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
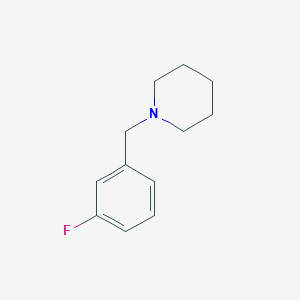
![8,8-dimethyl-5-(3-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7840897.png)
![(E)-2-cyano-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B7840899.png)
![7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B7840904.png)
![4-Methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid](/img/structure/B7840909.png)
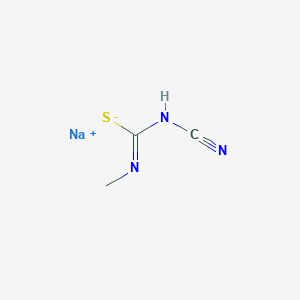
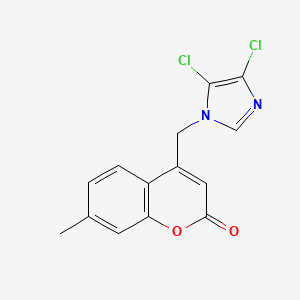
![8-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B7840924.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfonyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B7840934.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B7840936.png)
![2-(chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B7840947.png)
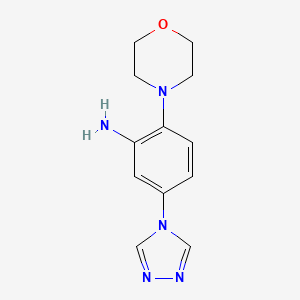
![4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-7-methoxy-2H-chromen-2-one](/img/structure/B7840958.png)
![{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid](/img/structure/B7840972.png)
